

In-Depth Technical Guide: 3-Chloro-2-methylaniline

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Compound of Interest

Compound Name: 3-Chloro-2-methylaniline

Cat. No.: B042847

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Chloro-2-methylaniline**, with a core focus on its molecular weight. It includes detailed experimental protocols for molecular weight determination, a workflow for chemical characterization, and an illustrative metabolic pathway.

Core Chemical and Physical Properties

3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine or 2-amino-6-chlorotoluene, is an organic compound used as an intermediate in the synthesis of pharmaceuticals and azo dyes.^{[1][2][3]} Its fundamental properties are summarized below.

Table 1: Key Identifiers and Molecular Properties

Property	Value
Molecular Weight	141.60 g/mol [4] [5] [6]
Monoisotopic Mass	141.0345270 Da [7]
Molecular Formula	C ₇ H ₈ ClN [4] [5] [8]
CAS Number	87-60-5 [5] [6] [8]
IUPAC Name	3-chloro-2-methylaniline [7]
SMILES	<chem>CC1=C(C=CC=C1Cl)N</chem> [5] [6]
InChI Key	ZUVPLKVDZNDZCM-UHFFFAOYSA-N [4] [6]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to brown clear liquid [4] [9]
Melting Point	2 °C (lit.) [6]
Boiling Point	115-117 °C at 10 mmHg (lit.) [6]
Density	1.185 g/mL at 25 °C (lit.) [5] [6]
Refractive Index	n _{20/D} 1.588 (lit.) [6]
Purity	>99.0% (GC) [4] [9]

Experimental Protocols for Molecular Weight Determination

The molecular weight of an organic compound like **3-Chloro-2-methylaniline** can be accurately determined using several analytical techniques. Mass spectrometry provides the exact mass, while titrimetric methods can be used to determine the equivalent weight of this basic compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most common and accurate method for determining the molecular weight of a compound.^[10]

Protocol: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Prepare a dilute solution of **3-Chloro-2-methylaniline** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrument Setup:
 - Ion Source: Electron Ionization (EI).
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Ionization Energy: Set to a standard 70 eV.
- Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this is typically done via a direct insertion probe or through a gas chromatograph (GC) inlet.
- Ionization: In the EI source, high-energy electrons bombard the sample molecules. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\cdot}$).^{[11][12]}
- Mass Analysis: The generated ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - The mass spectrum is plotted as relative abundance versus m/z .
 - Identify the molecular ion peak ($M^{+\cdot}$), which corresponds to the molecular weight of the compound. For **3-Chloro-2-methylaniline**, this peak will appear at an m/z of approximately 141.

- The presence of chlorine will result in a characteristic M+2 isotopic peak (due to the ^{37}Cl isotope) with an abundance of about one-third of the molecular ion peak. This helps confirm the presence of a single chlorine atom.

Titrimetric Method

For a basic compound like an amine, non-aqueous potentiometric titration can be used to determine its equivalent weight, which for a monoamine is equal to its molecular weight.

Protocol: Equivalent Weight Determination by Non-Aqueous Potentiometric Titration

- Reagent Preparation:
 - Titrant: Prepare a standardized 0.1 M solution of perchloric acid (HClO_4) in glacial acetic acid.[\[9\]](#)[\[13\]](#)
 - Solvent: Use glacial acetic acid.
- Sample Preparation: Accurately weigh a sample of **3-Chloro-2-methylaniline** and dissolve it in a known volume of glacial acetic acid.
- Titration Setup:
 - Use a potentiometer equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode).
 - Calibrate the instrument using standard buffers.
- Procedure:
 - Immerse the electrodes in the sample solution.
 - Titrate the sample with the standardized perchloric acid solution, recording the potential (in millivolts) after each addition of titrant.
 - Continue the titration past the equivalence point. The use of glacial acetic acid as a solvent enhances the alkaline properties of the weak amine, allowing for a sharp endpoint that would not be possible in aqueous solutions.[\[14\]](#)

- Data Analysis:
 - Plot the potential (mV) versus the volume of titrant added (mL).
 - Determine the equivalence point from the inflection point of the titration curve.
 - Calculate the equivalent weight (EW) using the following formula: $EW = (\text{Weight of sample in g} \times 1000) / (\text{Volume of titrant in L} \times \text{Molarity of titrant})$
 - For **3-Chloro-2-methylaniline**, a monoamine, the equivalent weight is equal to the molecular weight.

Logical and Metabolic Pathways

Visualizing workflows and biological interactions is crucial for understanding the analysis and potential fate of a compound in a biological system.

Chemical Characterization Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like **3-Chloro-2-methylaniline**.

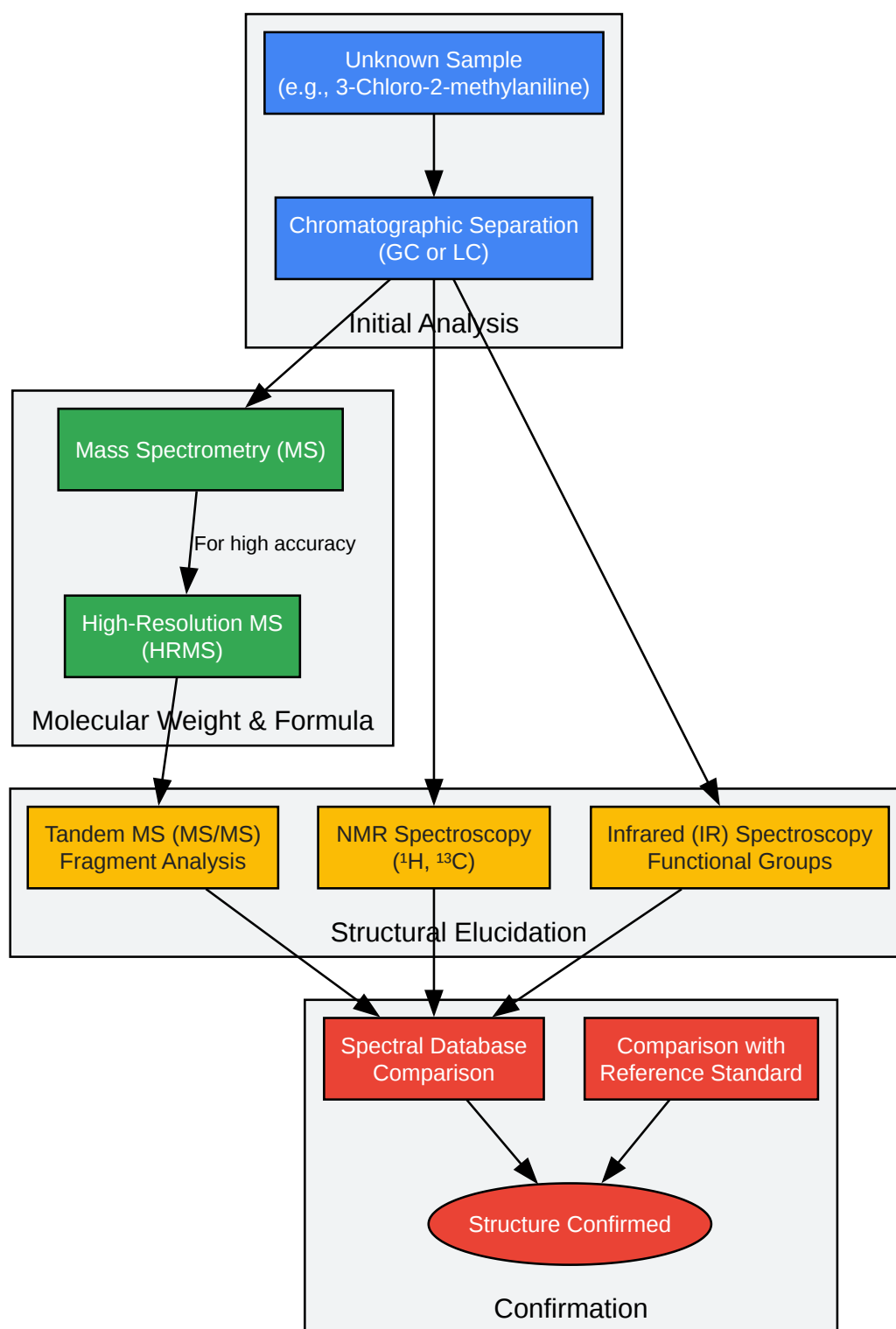


Figure 1: General Workflow for Chemical Characterization

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Figure 1: General Workflow for Chemical Characterization

Representative Metabolic Pathway of Chloroanilines

While the specific metabolic pathway for **3-Chloro-2-methylaniline** is not extensively detailed in the literature, a general pathway can be inferred from studies on similar chloroaniline compounds.[4][15] Metabolism primarily occurs in the liver and involves several key transformations.

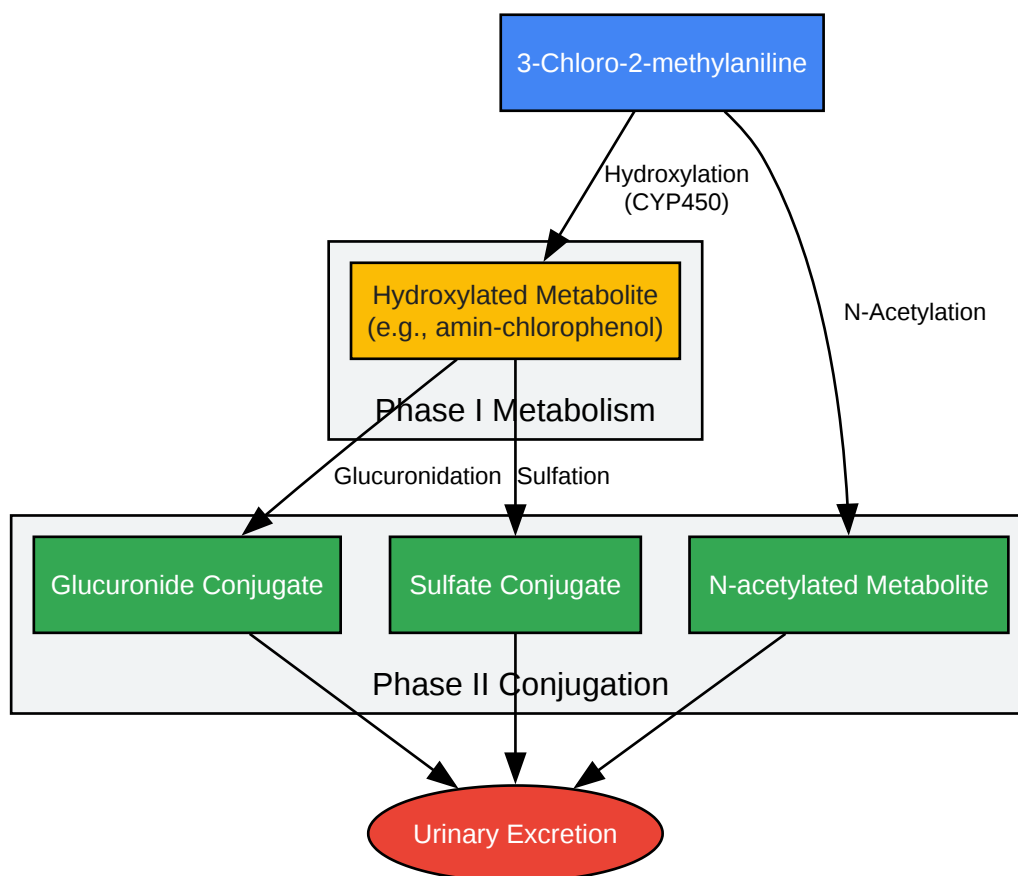


Figure 2: Representative Metabolic Pathway for Chloroanilines

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Figure 2: Representative Metabolic Pathway for Chloroanilines

This technical guide provides essential data and standardized methodologies relevant to the study of **3-Chloro-2-methylaniline**. The presented protocols and workflows offer a foundational framework for researchers in analytical chemistry and drug development.

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